Glycodehydrocholic acid
Overview
Description
Glycocholic Acid Description
Glycocholic acid (GCA) is a significant bile acid metabolite, which has recently gained attention as a potential biomarker for hepatocellular carcinoma (HCC). Its presence in urine is being explored as a diagnostic tool for primary diagnosis, surveillance, and early detection of HCC. The importance of GCA is highlighted by the development of various high-throughput assays for its detection in biological samples, particularly urine .
Synthesis Analysis
The synthesis of GCA has been a subject of research due to its diagnostic potential. An efficient laboratory-scale method has been developed for the synthesis of [1-(13)C]glycocholic acid, which is suitable for clinical studies involving breath tests for small intestinal bacterial overgrowth syndrome . Another study describes a convenient method for the synthesis of 13C labeled glycocholic acid using isobutyl chloroformate as an active agent, achieving high yields and purity under optimized conditions .
Molecular Structure Analysis
The molecular structure of GCA and its ions has been studied to understand its behavior in different conditions. For instance, the protonation of glycocholate ions was investigated, and the protonation constants were determined, showing that further protonation occurs with increasing acidity . Additionally, the crystal and molecular structure of glycinehydroxamic acid, a related compound, was determined, providing insights into the molecular interactions and geometry that could be relevant to GCA's structure and reactivity .
Chemical Reactions Analysis
GCA's chemical reactivity has been explored in the context of its conjugation and interaction with other molecules. The synthesis of taurocholic and glycocholic acids in human liver preparations has been studied, revealing the distribution of activity between subcellular fractions and the enzymatic nature of the synthesis-stimulating effect . Moreover, the synthesis of sulfate esters of related bile acids has been achieved with high yields, suggesting potential methods for modifying GCA for various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of GCA are crucial for its detection and quantification. An indirect competitive enzyme-linked immunosorbent assay (ELISA) based on chicken single-chain variable fragment antibodies has been developed, showing high sensitivity and negligible cross-reactivity with related bile acids . A biotinylated single-chain variable fragment-based ELISA has also been established, with optimized conditions leading to sensitive detection of GCA . Furthermore, a reliable measurement procedure using isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been developed for the determination of GCA in human serum, overcoming interference from similar structure analogues . Lastly, macromolecular crowding agents-assisted imprinted polymers have been used for the analysis of GCA in human plasma and urine, demonstrating the potential for selective adsorption and separation of GCA .
Scientific Research Applications
Application Summary
Glycodehydrocholic acid is a glycine-conjugated form of the synthetic bile acid dehydrocholic acid . It has been used in the development of a new synthetic pathway for the bioproduction of Glycolic Acid from Lignocellulosic Sugars .
Methods of Application
The pathway, termed “glycoptimus”, requires the overexpression of three naturally occurring E. coli genes: kdsD (encoding a D-arabinose-5-P isomerase), fsaA (encoding a class 1 aldolase that cleaves D-arabinose-5-P into glyceraldehyde-3-P and glycolaldehyde), and aldA (coding for an aldehyde dehydrogenase that oxidizes glycoladehyde in glycolate) . These three genes constitute the “glycoptimus module”. The expression of these genes, together with a reshaping of the central carbon metabolism, should enable a production of glycolic acid from pentose and hexose at a molar ratio of 2.5 and 3, respectively .
Results or Outcomes
The potentiality of this pathway was demonstrated using an E. coli strain, which constitutively expressed the glycoptimus module and whose carbon flow in glycolysis was blocked at the level of glyceraldehyde-3-P dehydrogenase reaction step . This engineered strain was cultivated on a permissive medium containing malate and D-glucose . Upon exhaustion of malate, addition of either D-glucose, D-xylose or L-arabinose led to the production of glycolic acid reaching about 30% of the maximum molar yield .
Exercise Science
Application Summary
Glycodehydrocholic acid, as a metabolite, has been used in the field of exercise science, specifically in the application of metabolomics . Metabolomics is a high-throughput, highly sensitive technique that provides a comprehensive assessment of changes in small molecule metabolites in the body .
Methods of Application
By measuring the overall metabolic characteristics of biological samples, researchers can study the changes of endogenous metabolites in an organism or cell at a certain moment in time, and investigate the interconnection and dynamic patterns between metabolites and physiological changes .
Results or Outcomes
This approach provides possibilities for biomarker discovery, precise training, and nutritional programming of athletes . It offers new approaches and perspectives for improving human performance, promoting exercise against chronic diseases, and advancing sports science research .
Structural Modification of Natural Products
Application Summary
Glycodehydrocholic acid has been used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Methods of Application
The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
Results or Outcomes
Glycodehydrocholic acid shows anticancer activity by targeting the pump resistance-related and non-pump resistance-related pathways . It is currently undergoing Phase III clinical studies .
Enzymatic Synthesis of Glycosyl Compounds
Application Summary
Glycodehydrocholic acid has been used in the enzymatic synthesis of glycosyl compounds . Glycosyl compounds are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
Methods of Application
Enzymatic synthesis converts substrates into products using enzymes as catalysts . Substrate bias and specificity are key to improving substrate conversion .
Results or Outcomes
Glycosides, which generally exist as white crystals, exhibit typical glycol-based structures . They are abundant in nature and exist in almost every living organism . Compounds modified by gly
properties
IUPAC Name |
2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-15,17-19,24H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,17-,18+,19+,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYMJNWJWJTAF-HHELISEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycodehydrocholic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.